The synthesis of Apatinib-d8 Hydrochloride involves a multi-step process that begins with the preparation of key intermediates such as 2-halogenated-3-cyanopyridine. A notable method includes the use of 1-(4-nitrophenyl) cyclopentyl nitrile as a starting material, which undergoes palladium-carbon catalytic hydrogenation to yield 1-(4-aminophenyl) cyclopentyl nitrile. This intermediate then participates in an amidation reaction with 2-chloronicotinyl chloride to form the desired product through subsequent reactions and purification steps .
Technical details of the synthesis emphasize the importance of reaction conditions that favor high yield and purity. The total yield from the outlined synthetic route can range from 33.5% to 43.2%, highlighting the efficiency of the method while minimizing waste production .
Apatinib-d8 Hydrochloride participates in various chemical reactions typical for tyrosine kinase inhibitors. These reactions include:
These reactions are critical for synthesizing Apatinib-d8 and understanding its reactivity profile, which can influence its pharmacological properties .
Apatinib-d8 Hydrochloride acts primarily by inhibiting VEGFR2, thereby blocking angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis. The inhibition occurs at an IC50 value of approximately 1 nM, indicating high potency against this target. This mechanism not only limits tumor growth but also enhances the efficacy of other chemotherapeutic agents when used in combination therapies .
The compound's action can be summarized as follows:
Apatinib-d8 Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for handling and application in both research and clinical settings.
Apatinib-d8 Hydrochloride finds diverse applications in scientific research:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7